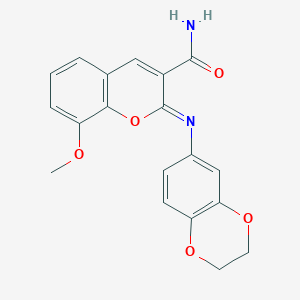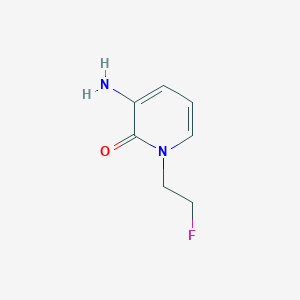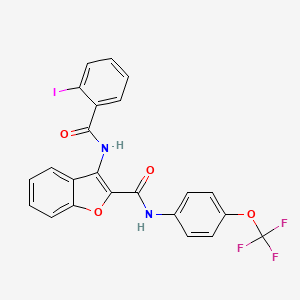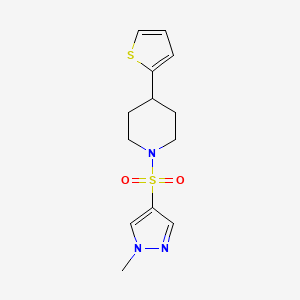
5-Bromo-2-oxo-1H-pyridine-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-oxo-1H-pyridine-3-carboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It is a heterocyclic compound that contains a pyridine ring with a carboximidamide and a bromine atom attached to it.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-oxo-1H-pyridine-3-carboximidamide is not fully understood. However, it has been suggested that it exerts its biological activity through the inhibition of enzymes and modulation of signaling pathways. For instance, it has been reported to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species. Moreover, it has been shown to modulate the activity of the NF-κB signaling pathway, which plays a crucial role in inflammation and immunity.
Biochemical and Physiological Effects:
5-Bromo-2-oxo-1H-pyridine-3-carboximidamide has been reported to exhibit several biochemical and physiological effects. It has been shown to possess antioxidant and radical scavenging properties, which can protect cells from oxidative stress. Additionally, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, it has been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Bromo-2-oxo-1H-pyridine-3-carboximidamide in lab experiments is its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Moreover, it has been reported to exhibit several biological activities, which make it a promising candidate for drug development. However, one of the limitations of using 5-Bromo-2-oxo-1H-pyridine-3-carboximidamide in lab experiments is its toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for the study of 5-Bromo-2-oxo-1H-pyridine-3-carboximidamide. One of the future directions is the investigation of its potential applications in drug development. Moreover, the study of its mechanism of action and its interaction with enzymes and signaling pathways can provide insights into its biological activity. Additionally, the exploration of its structure-activity relationship can lead to the development of more potent derivatives.
Méthodes De Synthèse
The synthesis of 5-Bromo-2-oxo-1H-pyridine-3-carboximidamide can be achieved through several methods, including the reaction of 5-bromo-2-chloro-1H-pyridine-3-carboxylic acid with guanidine hydrochloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-bromo-2-chloro-1H-pyridine-3-carboxylic acid with ammonium carbonate in the presence of a base such as potassium carbonate. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent used.
Applications De Recherche Scientifique
5-Bromo-2-oxo-1H-pyridine-3-carboximidamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. Moreover, it has been shown to inhibit the activity of several enzymes such as xanthine oxidase, tyrosinase, and acetylcholinesterase. Additionally, it has been reported to possess antioxidant and radical scavenging properties.
Propriétés
IUPAC Name |
5-bromo-2-oxo-1H-pyridine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-3-1-4(5(8)9)6(11)10-2-3/h1-2H,(H3,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWJBJOGWWJUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136663251 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)


![(4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499608.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)
![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)
![ethyl 4-[[(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2499619.png)
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B2499620.png)

![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2499623.png)